Cas no 313657-79-3 (2-[(2-Chloropyridin-3-yl)oxy]ethanol)

2-[(2-Chloropyridin-3-yl)oxy]ethanol is a versatile chemical intermediate with applications in pharmaceutical and agrochemical synthesis. Its structure combines a pyridine ring with an ethylene glycol ether linkage, offering reactivity for further functionalization. The chloropyridine moiety enhances electrophilic properties, making it useful in cross-coupling reactions and nucleophilic substitutions. The hydroxyl group provides a handle for derivatization, enabling the formation of esters, ethers, or other modified compounds. This compound is valued for its stability under standard conditions and compatibility with a range of synthetic protocols. Its balanced polarity ensures solubility in both organic and aqueous media, facilitating diverse reaction conditions. Suitable for research and industrial-scale applications requiring precise molecular modifications.
2-[(2-Chloropyridin-3-yl)oxy]ethanol structure
313657-79-3 structure
Product Name:2-[(2-Chloropyridin-3-yl)oxy]ethanol
CAS No:313657-79-3
MF:C7H8ClNO2
MW:173.596920967102
CID:4643890
Update Time:2025-10-15

2-[(2-Chloropyridin-3-yl)oxy]ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-Chloropyridin-3-yl)oxy]ethanol
    • Ethanol, 2-[(2-chloro-3-pyridinyl)oxy]-
    • 2-(2-chloropyridin-3-yl)oxyethanol
    • SB53075
    • 2-[(2-chloro-3-pyridinyl)oxy]ethanol
    • Inchi: 1S/C7H8ClNO2/c8-7-6(11-5-4-10)2-1-3-9-7/h1-3,10H,4-5H2
    • InChI Key: PEPNGOSQHKHUOF-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)OCCO

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 113
  • XLogP3: 0.6
  • Topological Polar Surface Area: 42.4

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